Testolactone

Description

An antineoplastic agent that is a derivative of progesterone and used to treat advanced breast cancer.

This compound is an Aromatase Inhibitor. The mechanism of action of this compound is as an Aromatase Inhibitor.

This compound is a progesterone derivative with antineoplastic activity. This compound inhibits steroid aromatase, thereby preventing the formation of estrogen from adrenal androstenedione and reducing endogenous estrogen levels. (NCI04)

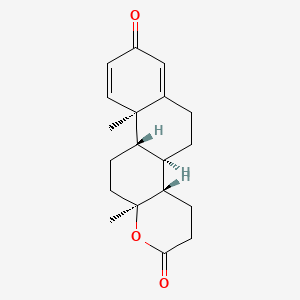

Structure

3D Structure

Properties

IUPAC Name |

(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEWUONYVDABNZ-DZBHQSCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023644 | |

| Record name | Testolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Testolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (27.4 mg/L), SLIGHTLY SOL IN WATER & BENZYL ALCOHOL; SOL IN ALC & CHLOROFORM; INSOL IN ETHER & SOLVENT HEXANE, 2.30e-02 g/L | |

| Record name | Testolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TESTOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Testolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone, WHITE TO OFF-WHITE CRYSTALLINE POWDER | |

CAS No. |

968-93-4 | |

| Record name | Testolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testolactone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9BLA949Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TESTOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Testolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218-219 °C, 218.5 °C | |

| Record name | Testolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TESTOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Testolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Testolactone in Aromatase Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of testolactone as an aromatase inhibitor. It delves into its biochemical interactions, kinetic properties, and the downstream cellular consequences of its inhibitory action. This document is intended for researchers, scientists, and professionals involved in drug development and endocrine-related research.

Introduction: this compound as a First-Generation Aromatase Inhibitor

This compound is a synthetic steroid analog, structurally related to androstenedione (B190577), the natural substrate of aromatase. It was one of the first aromatase inhibitors to be used clinically for the treatment of estrogen-dependent breast cancer in postmenopausal women.[1][2][3] Although it has been largely superseded by more potent and selective third-generation inhibitors and subsequently withdrawn from the market, understanding its mechanism of action remains crucial for the historical context and for the design of new steroidal aromatase inhibitors.[2] this compound is classified as a non-selective, irreversible aromatase inhibitor.[2][3] Its mechanism is complex, exhibiting characteristics of both competitive and irreversible, mechanism-based (suicide) inhibition.[1][4]

Mechanism of Aromatase Inhibition by this compound

The primary mechanism of action of this compound is the inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).

Dual Inhibition: Competitive and Irreversible Inactivation

This compound exhibits a dual mechanism of aromatase inhibition:

-

Competitive Inhibition: By virtue of its structural similarity to the natural substrate androstenedione, this compound can bind to the active site of the aromatase enzyme. This binding is reversible and competes with the endogenous androgen substrates.[4] One study investigating the inhibition of aromatase in human breast tumors found that this compound and its analog, Δ1-testololactone, act as competitive inhibitors of androstenedione aromatization.[4]

-

Irreversible Inactivation (Suicide Substrate): More significantly, this compound is categorized as a mechanism-based inactivator, or a "suicide substrate."[1][5] In this process, the aromatase enzyme itself metabolizes this compound into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[1][2][5] This covalent modification permanently disables the enzyme's catalytic activity.

The following diagram illustrates the dual mechanism of inhibition:

The Suicide Substrate Hypothesis

The suicide substrate mechanism proposes that the aromatase enzyme initiates its normal catalytic cycle on this compound. However, instead of being converted into a harmless product, this compound is transformed into a highly reactive electrophilic species within the active site. This reactive intermediate then attacks a nucleophilic amino acid residue in the enzyme's active site, forming a stable covalent adduct and leading to time-dependent inactivation of the enzyme.[1][5]

The proposed pathway for suicide inhibition is depicted below:

While kinetic studies strongly support this mechanism, the exact chemical structure of the reactive intermediate and the specific amino acid residue(s) that are covalently modified have not been definitively identified through methods like mass spectrometry.[1][5]

Quantitative Data on Aromatase Inhibition

The inhibitory potency of this compound has been characterized in several studies, although the reported values can vary depending on the experimental system. Its activity is generally considered weak compared to later-generation aromatase inhibitors.[2]

| Parameter | Value | Species/System | Reference |

| Ki (Inhibition Constant) | 35 µM | Human Placental Microsomes | [1] |

| kinact (Rate of Inactivation) | 0.36 x 10-3 s-1 | Human Placental Microsomes | [1] |

| Ki (Inhibition Constant) | 28.87 nM | Human Aromatase (Molecular Docking) | [6] |

| Inhibitory Concentration | 0.13 mM | Human Breast Tumors | [4] |

| Maximal Inhibition (in vitro) | 200 µM | Neonatal Rat Hypothalamic Aromatase | [7] |

Note: The significant difference between the experimentally determined Ki and the value from molecular docking highlights the importance of experimental validation of computational predictions.

Experimental Protocols

In Vitro Aromatase Inhibition Assay: Tritiated Water Release Method

A widely used method to determine aromatase activity and inhibition is the tritiated water release assay. This assay is based on the stereospecific release of tritium (B154650) from the 1β-position of a tritiated androgen substrate during the aromatization process.[8]

Principle: The substrate, [1β-³H]-androst-4-ene-3,17-dione, is incubated with a source of aromatase (e.g., human placental microsomes or recombinant enzyme) in the presence and absence of the inhibitor (this compound). The enzymatic reaction releases tritium as tritiated water (³H₂O). The reaction is stopped, and the remaining unreacted substrate and other steroids are removed by extraction with an organic solvent (e.g., chloroform). The amount of ³H₂O in the aqueous phase is then quantified by liquid scintillation counting, which is directly proportional to the aromatase activity.

General Protocol Outline:

-

Preparation of Reagents:

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Aromatase enzyme source (e.g., human placental microsomes)

-

[1β-³H]-androst-4-ene-3,17-dione (substrate)

-

This compound solutions at various concentrations

-

Dextran-coated charcoal suspension

-

Scintillation cocktail

-

-

Incubation:

-

In microcentrifuge tubes, combine the buffer, NADPH regenerating system, and the aromatase enzyme preparation.

-

Add either vehicle (control) or this compound at desired concentrations and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding the tritiated substrate.

-

Incubate for a defined period (e.g., 20-60 minutes) at 37°C with shaking.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding chloroform and vortexing vigorously.

-

Centrifuge to separate the aqueous and organic phases.

-

-

Removal of Residual Steroids:

-

Transfer a portion of the aqueous (upper) phase to a new tube containing a dextran-coated charcoal suspension.

-

Vortex and incubate on ice to allow the charcoal to adsorb any remaining tritiated steroid.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Transfer a portion of the supernatant (containing ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cellular Proliferation Assay in ER-Positive Breast Cancer Cells

The downstream effect of aromatase inhibition can be assessed by measuring the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines that are dependent on estrogen for growth. Cell lines such as MCF-7 are suitable for this purpose.[9]

Principle: MCF-7 cells endogenously express aromatase and proliferate in response to androgens (which they convert to estrogens).[9] By treating the cells with an aromatase inhibitor like this compound, the conversion of androgens to estrogens is blocked, leading to a reduction in cell proliferation.

General Protocol Outline:

-

Cell Culture:

-

Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove exogenous steroids.

-

Seed the cells in multi-well plates and allow them to attach.

-

-

Treatment:

-

Treat the cells with a constant concentration of an androgen substrate (e.g., testosterone) in the presence of varying concentrations of this compound.

-

Include appropriate controls (vehicle, androgen alone, this compound alone).

-

-

Incubation:

-

Incubate the cells for a period of 3 to 6 days.

-

-

Assessment of Cell Proliferation:

-

Cell viability and proliferation can be measured using various assays, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration of this compound relative to the androgen-stimulated control.

-

Determine the IC₅₀ for cell growth inhibition.

-

Downstream Signaling and Experimental Workflows

Impact on Estrogen Receptor Signaling Pathway

By inhibiting aromatase, this compound reduces the local and systemic levels of estrogens. This decrease in estrogen levels directly impacts the estrogen receptor (ER) signaling pathway, which is a critical driver of proliferation in ER-positive breast cancers.

Experimental Workflow for Characterizing Aromatase Inhibitors

The characterization of a potential aromatase inhibitor like this compound typically follows a multi-step workflow, from initial screening to in vivo validation.

References

- 1. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: The Rise and Fall of a Drug [ouci.dntb.gov.ua]

- 4. Inhibition of estrogen synthesis in human breast tumors by testololactone and bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Hemisynthesis, computational and molecular docking studies of novel nitrogen containing steroidal aromatase inhibitors: testolactam and testololactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The effects of the aromatase inhibitor delta 1-testolactone on gonadotropin release and steroid metabolism in polycystic ovarian disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endogenous aromatization of testosterone results in growth stimulation of the human MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Aromatase Inhibition: A Technical History of Testolactone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Testolactone, a first-generation, non-selective, irreversible aromatase inhibitor, represents a pivotal chapter in the history of endocrine therapy for breast cancer. Though its clinical use, which began in 1970, preceded the full elucidation of its mechanism of action, it was one of the first agents to demonstrate the therapeutic potential of suppressing estrogen synthesis in hormone-dependent malignancies.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying this compound's function as an aromatase inhibitor. It includes a compilation of quantitative data from early clinical trials, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While its weak inhibitory activity and moderate clinical response led to its eventual withdrawal from the market in 2008, the story of this compound laid the groundwork for the development of subsequent, more potent generations of aromatase inhibitors that remain a cornerstone of breast cancer treatment today.[1][2]

Discovery and History

This compound (1-dehydrotestololactone) was first synthesized in 1953.[1] Initially, its therapeutic application was explored without a precise understanding of its molecular mechanism. The prevailing hypothesis was that its anti-tumor activity might be related to androgenic or other hormonal effects.[1] One of the earliest published clinical investigations into its use for breast cancer was by Segaloff et al. in 1960, which reported sustained objective remission in patients with advanced breast cancer.[1]

It was not until 1975 that the primary mechanism of action of this compound was identified as the inhibition of the aromatase enzyme (cytochrome P450 CYP19).[1][2] This discovery was a landmark in oncology, establishing a new therapeutic strategy: depriving estrogen-dependent tumors of their growth stimulus by blocking the peripheral conversion of androgens to estrogens. This compound was approved for clinical use in 1970 and was classified as a first-generation aromatase inhibitor.[1][2] Despite its pioneering role, its relatively weak efficacy and the advent of more potent and selective second and third-generation aromatase inhibitors ultimately led to its discontinuation.[1]

Mechanism of Action

This compound is a non-selective, irreversible inhibitor of the aromatase enzyme.[1][2] Aromatase is responsible for the final and rate-limiting step in the biosynthesis of estrogens, specifically the conversion of androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol (B170435). In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral aromatization in tissues such as adipose tissue, muscle, and the liver becomes the main source of circulating estrogens.[3]

By irreversibly binding to and inactivating the aromatase enzyme, this compound reduces the peripheral synthesis of estrogens, thereby lowering their circulating levels and depriving estrogen receptor-positive (ER+) breast cancer cells of their essential growth signal.[3]

Quantitative Data from Early Clinical Trials

The following tables summarize the quantitative data from key early clinical trials of this compound in postmenopausal women with advanced breast cancer.

| Table 1: Objective Response Rates in Advanced Breast Cancer | |||

| Study | Treatment Arm | Number of Patients | Objective Remission Rate (%) |

| Segaloff et al. (1960)[1] | This compound (parenteral/oral) | Not specified | Sustained objective remission observed |

| Goldenberg et al. (CBCG)[1] | This compound | Not specified | 18% |

| Goldenberg et al. (CBCG)[1][4] | This compound (oral) | 110 (in total for the study) | 20% |

| Goldenberg et al. (CBCG)[1] | Calusterone | Not specified | 28% |

| Goldenberg et al. (CBCG)[1][4] | 5-Fluorouracil (IV) | 110 (in total for the study) | 6% |

| Goldenberg et al. (CBCG)[1][4] | This compound + 5-Fluorouracil | 110 (in total for the study) | 14% |

| Table 2: Effect of this compound on Circulating Hormone Levels | ||

| Hormone | Dosage | Effect |

| Estrone | 250 mg q.i.d. for 2 weeks | Significant decrease (p < 0.001) from a mean of 26 ± 3 pg/ml to 11 ± 2 pg/ml |

| Estradiol | 250 mg and 500 mg q.i.d. | Significant increase (p < 0.001) |

| Androstenedione | 50, 100, 250, and 500 mg q.i.d. | Significant increase (p < 0.05) |

Note: The increase in estradiol was suggested to be due to cross-reactivity of the radioimmunoassay antibody with this compound metabolites.

Experimental Protocols

Human Placental Microsomal Aromatase Inhibition Assay

This in vitro assay was a cornerstone for determining the inhibitory potential of compounds like this compound on the aromatase enzyme.

Objective: To quantify the inhibition of aromatase activity by a test compound.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

NADPH (cofactor)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate (B84403) buffer (pH 7.4)

-

Activated charcoal

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reaction Mixture: In a reaction vessel, combine the phosphate buffer, human placental microsomes, and the test compound at various concentrations.

-

Initiation of Reaction: Add [1β-³H]-androstenedione and NADPH to initiate the aromatization reaction. The reaction proceeds at 37°C.

-

Termination of Reaction: After a defined incubation period (e.g., 30-60 minutes), terminate the reaction by adding chloroform to extract the steroids.

-

Separation of Radiolabeled Water: The aromatization of [1β-³H]-androstenedione releases the ³H atom into the aqueous phase as ³H₂O. To separate the tritiated water from the unreacted radiolabeled substrate, add a suspension of activated charcoal to the aqueous phase. The charcoal binds the unreacted androstenedione.

-

Quantification: Centrifuge the mixture to pellet the charcoal. Take an aliquot of the supernatant containing the ³H₂O and add it to a scintillation vial with scintillation fluid.

-

Data Analysis: Measure the radioactivity using a scintillation counter. The amount of ³H₂O formed is directly proportional to the aromatase activity. Compare the activity in the presence of the test compound to a control (without the inhibitor) to determine the percentage of inhibition. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Radioimmunoassay (RIA) for Estrone and Estradiol in Patient Serum

This method was commonly used in clinical trials to measure the levels of circulating estrogens in patients treated with this compound.

Objective: To quantify the concentration of estrone and estradiol in serum samples.

Materials:

-

Patient serum samples

-

Radiolabeled estrone or estradiol (e.g., with ³H or ¹²⁵I)

-

Specific antibodies against estrone or estradiol

-

Standard solutions of known estrone or estradiol concentrations

-

Charcoal-dextran solution (to separate free from antibody-bound hormone)

-

Scintillation fluid and counter (for ³H) or gamma counter (for ¹²⁵I)

Procedure:

-

Sample Preparation: Extract the steroid hormones from the serum samples using an organic solvent (e.g., diethyl ether).

-

Assay Setup: In a series of tubes, add a fixed amount of the specific antibody and the radiolabeled hormone.

-

Standard Curve: To a subset of tubes, add the standard solutions of known hormone concentrations to create a standard curve.

-

Sample Analysis: To the remaining tubes, add the extracted patient samples.

-

Incubation: Incubate the tubes to allow for competitive binding between the unlabeled hormone (from the standard or sample) and the radiolabeled hormone for the antibody binding sites.

-

Separation: Add the charcoal-dextran solution to all tubes. The charcoal binds the free (unbound) hormone, while the antibody-bound hormone remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the charcoal. Decant the supernatant (containing the antibody-bound radiolabeled hormone) into a scintillation vial or a gamma counter tube.

-

Data Analysis: Measure the radioactivity. The amount of radioactivity in the supernatant is inversely proportional to the concentration of unlabeled hormone in the standard or sample. Plot the standard curve and use it to determine the hormone concentrations in the patient samples.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary therapeutic effect of this compound is mediated through the disruption of the estrogen receptor signaling pathway.

Caption: Estrogen Receptor Signaling Pathway Inhibition by this compound.

Some studies have also suggested that this compound possesses anti-androgenic properties by competing with dihydrotestosterone (B1667394) (DHT) for the androgen receptor (AR).

References

- 1. This compound: The Rise and Fall of a Drug | MDPI [mdpi.com]

- 2. This compound: The Rise and Fall of a Drug [ouci.dntb.gov.ua]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Combined androgen and antimetabolite therapy of advanced female breast cancer. A report of the cooperative breast cancer group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Synthesis of Testolactone from Steroidal Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testolactone, a first-generation, non-selective, irreversible aromatase inhibitor, has historically been a cornerstone in the treatment of estrogen-dependent breast cancer.[1][2] Although its clinical application has been superseded by more potent and selective inhibitors, its unique chemical structure and synthesis from readily available steroidal precursors continue to be of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the chemical structure of this compound and details the various synthetic pathways from common steroidal starting materials. It includes a compilation of quantitative data, detailed experimental protocols for key transformations, and visualizations of the synthetic logic and mechanism of action.

Chemical Structure of this compound

This compound (also known as 1-dehydrotestololactone) is a synthetic steroid analog characterized by a modified D-ring.[1] Unlike the typical five-membered carbocyclic D-ring found in most androgens, this compound possesses a six-membered lactone (a cyclic ester) ring, officially named D-homo-17a-oxaandrosta-1,4-diene-3,17-dione.[3] The core structure also features an androstane (B1237026) skeleton with a dienone system in the A-ring (double bonds at C1-C2 and C4-C5 and a ketone at C3).[1]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄O₃ | [3][4][5] |

| Molecular Weight | 300.39 g/mol | [3][4][5] |

| CAS Number | 968-93-4 | [3][4] |

| Melting Point | 218-219 °C | [3] |

| Optical Rotation | [α]D²³ -45.6° (c=1.24 in chloroform) | [3] |

| UV max (ethanol) | 242 nm (ε 15800) | [3] |

Synthesis of this compound from Steroidal Precursors

The synthesis of this compound can be achieved through various chemical and microbial routes starting from different steroidal precursors.

Hemisynthesis from Phytosterols (B1254722) (β-Sitosterol and Stigmasterol)

A concise and efficient hemisynthesis of this compound has been developed using abundant, naturally occurring phytosterols like β-sitosterol and stigmasterol.[6] This pathway is particularly relevant for bulk production.[6]

The general synthetic strategy involves:

-

Oppanauer Oxidation: Creation of an enone system in the A-ring of the steroid.

-

Oxidative Cleavage: Removal of the side chain to produce androst-4-ene-3,17-dione.

-

Dehydrogenation: Introduction of a second double bond in the A-ring to form androsta-1,4-diene-3,17-dione (B159171).

-

Baeyer-Villiger Oxidation: Expansion of the D-ring to form the characteristic lactone.

Caption: Hemisynthesis of this compound from Phytosterols.

Synthesis from Testosterone (B1683101)

An environmentally benign synthesis has been reported starting from testosterone propionate.[7] This approach avoids hazardous reagents like chromium and DDQ by utilizing IBX (2-iodoxybenzoic acid) and MMPP (magnesium monoperoxyphthalate).[1][7]

Caption: Synthesis of this compound from Testosterone Derivatives.

Microbial Transformations

Microbial biotransformations offer a highly selective and environmentally friendly alternative to classical chemical synthesis.[1] Various microorganisms are capable of converting different steroidal precursors into this compound in high yields.

| Precursor | Microorganism | Yield | Reference |

| Progesterone | Aspergillus tamarii | High | [1] |

| Dehydroepiandrosterone (DHEA) | Fusarium oxysporum SC1301 | 76-98% | [1] |

| Androst-4-ene-3,17-dione | Fusarium oxysporum SC1301 | 76-98% | [1] |

| Androsta-1,4-diene-3,17-dione | Fusarium oxysporum SC1301 | 76-98% | [1] |

| Testosterone | Fusarium oxysporum SC1301 | 76-98% | [1] |

| Progesterone | Fusarium oxysporum SC1301 | 76-98% | [1] |

Experimental Protocols

Dehydrogenation of 4-Androstene-3,17-dione

This protocol describes the introduction of the C1-C2 double bond.[6]

-

Reagents: 4-androstene-3,17-dione, phenylselenyl chloride, ethyl acetate (B1210297), hydrogen peroxide (H₂O₂), dichloromethane (B109758) (DCM).

-

Procedure:

-

Treat 4-androstene-3,17-dione with phenylselenyl chloride in ethyl acetate.

-

Perform selenoxide elimination using H₂O₂ in dichloromethane to furnish androstenedienone (androsta-1,4-diene-3,17-dione).

-

Baeyer-Villiger Oxidation of Androsta-1,4-diene-3,17-dione

This step creates the D-lactone ring.[1][6]

-

Reagents: Androsta-1,4-diene-3,17-dione, m-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate (MMPP), dichloromethane (DCM).

-

Procedure:

-

Dissolve androsta-1,4-diene-3,17-dione in a suitable solvent like DCM.

-

Add the oxidizing agent (m-CPBA or MMPP). Using MMPP is considered safer and more environmentally benign.[1]

-

Stir the reaction at room temperature until completion.

-

The reaction with MMPP has been reported to yield this compound at 98%.[1]

-

Oxidation of Testosterone using IBX

This protocol describes a chromium-free oxidation to form androsta-1,4-diene-3,17-dione.[7][8]

-

Reagents: Testosterone, 2-iodoxybenzoic acid (IBX), dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

To a stirred solution of testosterone (0.5 mmol) in DMSO (5 mL), add IBX (4 mmol).

-

Heat the mixture at 85 °C for 24 hours.

-

Pour the reaction mixture into ethyl acetate (20 mL).

-

Wash the organic phase with H₂O, 5% aqueous NaHCO₃, and brine.

-

Dry and evaporate the solvent to yield androsta-1,4-diene-3,17-dione (58% yield).[7] Note that this sequence may require chromatographic purification.[7][8]

-

Mechanism of Action: Aromatase Inhibition

This compound functions as an irreversible inhibitor of aromatase (cytochrome P450), the enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) into estrogens.[1][2][9] By competing with the natural substrates, this compound leads to a decrease in estrogen levels, which is beneficial in the treatment of hormone-sensitive breast cancers.[1]

Caption: Mechanism of Aromatase Inhibition by this compound.

Conclusion

This compound remains a significant molecule in the field of steroid chemistry. Its synthesis from various steroidal precursors, particularly abundant phytosterols, highlights versatile chemical and biotechnological strategies for modifying the steroid nucleus. The development of more environmentally friendly synthetic routes using reagents like IBX and MMPP demonstrates ongoing innovation in steroid synthesis. While no longer a first-line therapy, the study of this compound's structure, synthesis, and biological activity provides valuable insights for the design and development of new steroidal drugs and enzyme inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [drugfuture.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. GSRS [precision.fda.gov]

- 6. Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and this compound [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

Testolactone: A Technical Deep Dive into a Non-Selective Irreversible Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testolactone is a first-generation, steroidal aromatase inhibitor that has been historically used in the treatment of estrogen receptor-positive breast cancer.[1][2][3] Structurally related to androgens, its primary mechanism of action is the irreversible inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[2] This guide provides a comprehensive technical overview of this compound, focusing on its biochemical properties, mechanism of action, and relevant experimental methodologies.

Core Mechanism of Action: Aromatase Inhibition

This compound acts as a non-selective, irreversible inhibitor of aromatase.[1][2] It functions as a "suicide substrate," meaning the enzyme recognizes it as a substrate, but during the catalytic process, this compound becomes covalently bonded to the enzyme, leading to its permanent inactivation.[2] This irreversible binding prevents the aromatization of androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively, thereby reducing circulating estrogen levels.[2]

Signaling Pathway: Inhibition of Estrogen Synthesis

The primary therapeutic effect of this compound is mediated through the disruption of the estrogen synthesis pathway. By irreversibly inactivating aromatase, this compound effectively blocks the final and rate-limiting step in the production of estrogens. This is particularly relevant in postmenopausal women, where peripheral aromatization is the main source of estrogen.

Caption: Inhibition of estrogen synthesis by this compound.

Secondary Mechanism: Androgen Receptor Antagonism

In addition to its primary role as an aromatase inhibitor, this compound has been shown to possess antiandrogenic properties. It can competitively bind to the androgen receptor, thereby antagonizing the effects of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[4]

Signaling Pathway: Androgen Receptor Blockade

This compound's binding to the androgen receptor prevents the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes. This secondary mechanism may contribute to its overall therapeutic effect in hormone-sensitive cancers.

Caption: Androgen receptor antagonism by this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Enzyme/Receptor | Source System | Reference |

| Ki | 35 µM | Aromatase | Human Placental Microsomes | Covey and Hood (1981) |

| kinact | 0.36 x 10-3 s-1 | Aromatase | Human Placental Microsomes | Covey and Hood (1981) |

| Ki | 19 µM | Androgen Receptor | Cultured Human Prepuce Fibroblasts and Rat Mammary Tumor Cells | [4] |

| Ki | 0.25 µM | Androgen Receptor | Rat Prostate Cytosol | [4] |

Experimental Protocols

Human Placental Microsomal Aromatase Inhibition Assay

This protocol outlines a typical procedure for determining the inhibitory activity of this compound on aromatase using human placental microsomes.

Objective: To determine the Ki and kinact of this compound for aromatase.

Materials:

-

Human placental microsomes (source of aromatase)

-

This compound

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

NADPH (cofactor)

-

Phosphate (B84403) buffer (pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

Workflow:

Caption: Workflow for aromatase inhibition assay.

Procedure:

-

Microsome Preparation: Prepare human placental microsomes as the source of aromatase enzyme.

-

Reagent Preparation: Prepare stock solutions of this compound and the radiolabeled substrate, [1β-³H]-androstenedione, in a suitable solvent.

-

Incubation: In a reaction vessel, combine the placental microsomes, a specific concentration of this compound (or vehicle control), and the radiolabeled substrate in a phosphate buffer (pH 7.4).

-

Initiation: Start the reaction by adding NADPH.

-

Time-course Inactivation: Incubate the reaction mixture at 37°C. At various time points, take aliquots and measure the remaining aromatase activity.

-

Measurement of Aromatase Activity: To measure activity, add a saturating concentration of [1β-³H]-androstenedione to an aliquot of the inactivation mixture and incubate for a short period. The aromatase reaction releases ³H into water (³H₂O).

-

Quantification: Stop the reaction and separate the ³H₂O from the radiolabeled steroid substrate. Measure the amount of ³H₂O using liquid scintillation counting.

-

Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time with this compound. The slope of this line gives the pseudo-first-order rate constant of inactivation (kobs). Plot the reciprocal of kobs against the reciprocal of the this compound concentration to determine the Ki and kinact.

Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the androgen receptor.

Objective: To determine the Ki of this compound for the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol or cells expressing the human androgen receptor)

-

This compound

-

[³H]-Dihydrotestosterone (radiolabeled ligand)

-

Unlabeled dihydrotestosterone (for determining non-specific binding)

-

Assay buffer

-

Scintillation cocktail

-

Liquid scintillation counter

Workflow:

Caption: Workflow for androgen receptor binding assay.

Procedure:

-

Receptor Preparation: Prepare a source of androgen receptors, such as cytosol from rat prostate tissue or a lysate of cells overexpressing the human androgen receptor.

-

Reagent Preparation: Prepare serial dilutions of this compound and a stock solution of the radiolabeled ligand, [³H]-dihydrotestosterone ([³H]-DHT).

-

Binding Reaction: In a series of tubes, combine the androgen receptor preparation, a fixed concentration of [³H]-DHT, and varying concentrations of this compound (the competitor). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).

-

Incubation: Incubate the mixtures to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound [³H]-DHT from the free [³H]-DHT. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT). The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a well-characterized, non-selective, and irreversible aromatase inhibitor. Its primary mechanism of action involves the "suicide substrate" inactivation of aromatase, leading to a significant reduction in estrogen synthesis. Additionally, it exhibits a secondary antiandrogenic effect through competitive binding to the androgen receptor. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with or investigating this class of compounds. Although largely succeeded by more potent and selective aromatase inhibitors, the study of this compound continues to provide valuable insights into the mechanisms of aromatase inhibition and hormone receptor interaction.

References

An In-depth Technical Guide to the Pharmacological Properties of 1-Dehydrotestololactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydrotestololactone, also known as testolactone, is a first-generation, steroidal aromatase inhibitor that has been utilized in the treatment of hormone-dependent breast cancer. This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental methodologies for key assays and a summary of quantitative data are presented to serve as a valuable resource for researchers in oncology and drug development.

Introduction

1-Dehydrotestololactone is a synthetic derivative of testosterone. Initially explored for its anabolic properties, its clinical utility was later established in the management of advanced breast cancer in postmenopausal women. Its primary mechanism of action involves the inhibition of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. By reducing estrogen levels, 1-dehydrotestololactone impedes the growth of estrogen receptor-positive breast tumors. This guide delves into the multifaceted pharmacological characteristics of this compound.

Mechanism of Action

Aromatase Inhibition

The principal pharmacological effect of 1-dehydrotestololactone is the inhibition of the aromatase enzyme (cytochrome P450 19A1), which catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).

There are conflicting reports in the literature regarding the precise mechanism of aromatase inhibition. Some studies suggest that 1-dehydrotestololactone acts as a competitive inhibitor , vying with the natural substrates for the active site of the enzyme[1]. Other in vitro studies have characterized it as a non-competitive and irreversible inhibitor [2][3]. This irreversible "suicide inhibition" is proposed to result from the covalent binding of a metabolite of 1-dehydrotestololactone to the enzyme, leading to its permanent inactivation.

Inhibition of 17,20-Lyase

In addition to aromatase inhibition, 1-dehydrotestololactone has been shown to inhibit the enzyme 17,20-lyase (CYP17A1)[3][4]. This enzyme is crucial for androgen biosynthesis, catalyzing the conversion of 17-hydroxyprogesterone and 17-hydroxypregnenolone to androstenedione (B190577) and dehydroepiandrosterone (B1670201) (DHEA), respectively. Inhibition of 17,20-lyase can therefore lead to a reduction in the overall androgen pool, which may contribute to its therapeutic effects.

Antiandrogenic Activity

1-dehydrotestololactone exhibits weak antiandrogenic properties by competitively interacting with the androgen receptor[3][5]. However, its affinity for the androgen receptor is significantly lower than that of endogenous androgens like dihydrotestosterone.

Signaling Pathways

The primary signaling pathway influenced by 1-dehydrotestololactone is the estrogen biosynthesis pathway . By inhibiting aromatase, it directly reduces the production of estrogens, which are key signaling molecules for the growth and proliferation of estrogen receptor-positive breast cancer cells. The resulting estrogen deprivation can lead to cell cycle arrest and the induction of apoptosis .

The apoptotic cascade initiated by aromatase inhibitors like 1-dehydrotestololactone is thought to proceed through the intrinsic (mitochondrial) pathway, characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Figure 1: Mechanism of action of 1-dehydrotestololactone on the estrogen biosynthesis pathway.

Figure 2: Inhibition of 17,20-Lyase in the androgen biosynthesis pathway by 1-dehydrotestololactone.

Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological properties of 1-dehydrotestololactone.

| Parameter | Value | Enzyme/Receptor | Comments | Reference(s) |

| Aromatase Inhibition | ||||

| IC50 | 130 µM | Aromatase | Inhibition of estrogen production in adult female hamster ovarian tissue. | [6] |

| 17,20-Lyase Inhibition | ||||

| IC50 | Not Reported | 17,20-Lyase | Inhibition has been demonstrated, but a specific IC50 value is not readily available in the literature. | [3][4] |

| Antiandrogenic Activity | ||||

| Ki | 41 µM | Human Androgen Receptor | Represents 0.0029% of the affinity of metribolone. | [5] |

Table 1: In Vitro Pharmacological Data for 1-Dehydrotestololactone

| Parameter | Value | Patient Population | Study Details | Reference(s) |

| Clinical Efficacy | ||||

| Objective Response Rate | 18% - 28% | Advanced Breast Cancer | Data from various clinical trials in postmenopausal women. The response rate varied depending on the specific trial and patient characteristics. | [3] |

| Dosage | ||||

| Oral Administration | 250 mg, four times daily | Advanced Breast Cancer | A common dosage regimen used in clinical trials. | [5] |

| Intramuscular Injection | 100 mg, three times per week | Advanced Breast Cancer | An alternative route of administration. | [5] |

Table 2: Clinical Data for 1-Dehydrotestololactone in Breast Cancer

Pharmacokinetics (ADME)

-

Absorption: 1-Dehydrotestololactone is well absorbed from the gastrointestinal tract following oral administration[7].

-

Distribution: Specific data on the volume of distribution and plasma protein binding are not extensively reported.

-

Metabolism: The drug is primarily metabolized in the liver. The metabolites are reported to preserve the lactone D-ring[7].

-

Excretion: The metabolites of 1-dehydrotestololactone are excreted in the urine[7].

Detailed pharmacokinetic parameters such as bioavailability, clearance, and half-life in humans are not well-documented in readily available literature.

Experimental Protocols

Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a standard method to determine the inhibitory potential of a compound on aromatase activity.

Figure 3: Workflow for a human placental microsomal aromatase inhibition assay.

Methodology:

-

Microsome Preparation: Human placental microsomes, a rich source of aromatase, are prepared by differential centrifugation of placental tissue homogenates.

-

Reaction Mixture: The reaction mixture typically contains the placental microsomes, a phosphate (B84403) buffer, an NADPH-generating system (as a cofactor), and the radiolabeled substrate, [1,2,6,7-³H]-androstenedione.

-

Inhibition: Various concentrations of 1-dehydrotestololactone are added to the reaction mixture.

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.

-

Extraction and Quantification: The reaction is stopped, and the steroids are extracted. The product, [³H]-estrone, is separated from the substrate, and the radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of 1-dehydrotestololactone is calculated, and the IC50 value is determined.

17,20-Lyase Inhibition Assay

This assay measures the inhibition of the conversion of a C21 steroid to a C19 steroid.

Methodology:

-

Enzyme Source: Microsomes from a source rich in 17,20-lyase, such as human or rat testes, are used.

-

Substrate: A radiolabeled substrate, such as [¹⁴C]-17-hydroxyprogesterone, is used.

-

Reaction and Inhibition: The assay is conducted similarly to the aromatase assay, with the inclusion of 1-dehydrotestololactone at various concentrations.

-

Product Analysis: The product, [¹⁴C]-androstenedione, is separated from the substrate using chromatography (e.g., HPLC or TLC).

-

Quantification and Analysis: The amount of product formed is quantified by radiometric detection, and the IC50 is calculated.

Androgen Receptor Binding Assay

This assay determines the affinity of a compound for the androgen receptor.

Methodology:

-

Receptor Source: Cytosol prepared from a target tissue rich in androgen receptors, such as the rat ventral prostate, is used.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.

-

Competitive Binding: The assay is performed by incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (1-dehydrotestololactone).

-

Separation: Bound and free radioligand are separated (e.g., by dextran-coated charcoal).

-

Quantification: The radioactivity of the bound fraction is measured.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 and subsequently the Ki (inhibition constant) can be calculated.

Conclusion

1-Dehydrotestololactone is a first-generation aromatase inhibitor with a complex pharmacological profile that includes inhibition of 17,20-lyase and weak antiandrogenic activity. While it has been largely superseded by more potent and selective third-generation aromatase inhibitors, a thorough understanding of its properties remains valuable for historical context and for the broader study of steroid-modifying enzymes. The conflicting reports on its mechanism of aromatase inhibition highlight the need for further research to definitively characterize its interaction with the enzyme. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of endocrine-related cancers.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

- 1. Inhibition of estrogen synthesis in human breast tumors by testololactone and bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. Aromatase inhibition by delta 1-testolactone does not relieve the gonadotropin-induced late steroidogenic block in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C19H24O3 | CID 13769 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of Testolactone on Estrogen Synthesis: An In-depth Technical Guide from Initial In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testolactone, a synthetic steroid analog, was one of the earliest compounds identified as an inhibitor of estrogen synthesis.[1][2] Initially developed for purposes other than hormonal modulation, its ability to block the production of estrogens led to its investigation and eventual use as a therapeutic agent in estrogen-receptor-positive breast cancer.[3][4] This technical guide provides a comprehensive overview of the foundational in vitro studies that elucidated the mechanism and efficacy of this compound in inhibiting estrogen synthesis. The focus is on the core biochemical and cellular experiments that laid the groundwork for its clinical application.

Mechanism of Action: Aromatase Inhibition

The primary mechanism by which this compound reduces estrogen levels is through the inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis.[1][5] Aromatase catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol (B170435), respectively).

In vitro studies have demonstrated that this compound acts as a competitive inhibitor of aromatase.[6] This was established through kinetic analyses using Lineweaver-Burk plots, which showed that this compound competes with the androgen substrate (androstenedione) for the active site of the enzyme.[6] Furthermore, some evidence suggests that this compound is also an irreversible inhibitor , meaning it forms a stable complex with the aromatase enzyme, leading to its inactivation.[2][4][5] This dual action of competitive and irreversible inhibition contributes to its efficacy in reducing estrogen production.

Core In Vitro Experimental Frameworks

The initial understanding of this compound's effect on estrogen synthesis was derived from a series of well-defined in vitro experiments. These studies primarily utilized two model systems: subcellular fractions containing the aromatase enzyme and whole-cell-based assays.

Subcellular Enzyme Assays

These assays use preparations enriched in the aromatase enzyme to directly study the inhibitory effects of this compound on its catalytic activity.

-

Human Placental Microsomes: The microsomal fraction of human placenta is a rich source of aromatase and has been a cornerstone for in vitro aromatase inhibition studies.[1]

-

Human Breast Tumor Homogenates: To investigate the effect of this compound in a more pathologically relevant context, homogenates of human breast tumor tissue were used as the enzyme source.[6][7]

Cell-Based Assays

To assess the impact of this compound in a more biologically intact system, cancer cell lines that express aromatase and are responsive to estrogens were employed.

-

MCF-7 Breast Cancer Cells: This estrogen-receptor-positive human breast cancer cell line is a widely used model to study the effects of endocrine therapies. While MCF-7 cells have been used extensively to study estrogen-dependent proliferation, their use in early this compound studies focused on their endogenous aromatase activity.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative data from initial in vitro studies of this compound.

| Parameter | Value | Experimental System | Reference |

| This compound Concentration | 0.13 mM | Human Breast Tumor Incubations | [6] |

| 0.2 mM | Human Breast Tumor Incubations | [7] | |

| Aromatase Kinetics | |||

| Km (for Androstenedione) | 0.08 µM | Human Breast Tumor Specimen | [6][7] |

| Vmax | 23 pmol estrone (B1671321)/g tumor/hr | Human Breast Tumor Specimen | [6][7] |

| Inhibition Type | Competitive | Lineweaver-Burk Plot Analysis | [6][7] |

| Irreversible | Mechanistic Studies | [2][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial in vitro evaluation of this compound.

Protocol 1: Preparation of Human Placental Microsomes

This protocol is a synthesized standard procedure based on common laboratory practices for isolating microsomes for enzyme assays.

-

Tissue Acquisition: Obtain fresh human placenta immediately after delivery and place it on ice.

-

Homogenization:

-

Wash the tissue with ice-cold buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4) to remove blood.

-

Mince approximately 50-100 g of placental tissue and homogenize in 3-4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) using a Potter-Elvehjem homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

-

Washing and Storage:

-

Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).

-

Centrifuge again at 105,000 x g for 60 minutes at 4°C.

-

Resuspend the final microsomal pellet in a small volume of storage buffer (e.g., phosphate buffer with glycerol (B35011) for cryopreservation), determine the protein concentration (e.g., using a BCA or Bradford assay), and store at -80°C until use.

-

Protocol 2: Aromatase Inhibition Assay using Human Placental Microsomes

This protocol outlines a typical radiometric assay to measure aromatase activity and its inhibition by this compound.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

[1β-³H]-Androstenedione (as substrate, final concentration typically around the Km value, e.g., 100 nM)

-

Varying concentrations of this compound (or vehicle control - e.g., DMSO or ethanol).

-

-

-

Enzyme Addition and Incubation:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific amount of human placental microsomal protein (e.g., 50-100 µg).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Product Measurement:

-

Terminate the reaction by adding an organic solvent (e.g., chloroform (B151607) or methylene (B1212753) chloride).

-

The conversion of [1β-³H]-androstenedione to estrone releases ³H into the water molecule, forming ³H₂O.

-

Separate the aqueous phase (containing ³H₂O) from the organic phase (containing the unreacted substrate) by centrifugation.

-

Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the rate of aromatase activity based on the amount of ³H₂O formed per unit time per mg of protein.

-

Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the control.

-

For kinetic analysis, perform the assay at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).

-

Protocol 3: Estrogen Synthesis and Inhibition in MCF-7 Cells

This protocol describes a general procedure for assessing the effect of this compound on estrogen production in a whole-cell model.

-

Cell Culture:

-

Culture MCF-7 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, switch the cells to a phenol (B47542) red-free medium with charcoal-stripped FBS for at least 72 hours to deplete endogenous steroids.

-

-

Treatment:

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound (or vehicle control) in the presence of an androgen substrate (e.g., androstenedione (B190577) or testosterone, typically in the nanomolar to low micromolar range).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the conversion of the androgen substrate to estrogens.

-

-

Estrogen Measurement:

-

Collect the cell culture medium.

-

Measure the concentration of estradiol and/or estrone in the medium using a sensitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Radioimmunoassay (RIA) Principle: A known quantity of radiolabeled (e.g., ³H or ¹²⁵I) estrogen competes with the unlabeled estrogen in the sample for binding to a limited amount of specific anti-estrogen antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled estrogen in the sample.

-

-

-

Data Analysis:

-

Compare the levels of estrogens produced in the this compound-treated cells to the control cells to determine the extent of inhibition.

-

Mandatory Visualizations

Caption: Mechanism of this compound's inhibition of estrogen synthesis.

Caption: General workflow for in vitro studies of this compound.

Conclusion

The initial in vitro studies of this compound were pivotal in establishing its role as a potent inhibitor of estrogen synthesis. Through meticulously designed experiments using human-derived materials, researchers were able to delineate its mechanism of action as a competitive and irreversible inhibitor of aromatase. The quantitative data generated from these studies provided the foundational knowledge for its subsequent clinical development and use in the management of hormone-dependent breast cancer. This guide serves as a technical resource for understanding the core experimental approaches that have been fundamental in the field of endocrine therapy.

References

- 1. epa.gov [epa.gov]

- 2. pnas.org [pnas.org]

- 3. Inhibition of estrogen synthesis in human breast tumors by testololactone and bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Quick radioimmunoassay method for the determination of estrogens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Untitled Document [ucl.ac.uk]

The Interplay of Testolactone, Androstenedione, and Testosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biochemical relationship between testolactone, a first-generation aromatase inhibitor, and the key androgens, androstenedione (B190577) and testosterone (B1683101). It elucidates the mechanism of action of this compound and its impact on the steroidogenesis pathway. This document includes a critical review of the quantitative effects of this compound on circulating androgen levels, detailed experimental protocols for the analysis of these hormones and for assessing aromatase inhibition, and visual representations of the involved biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The regulation of androgen and estrogen biosynthesis is a critical area of research in endocrinology and oncology. Androstenedione and testosterone are central C19 steroids in the pathway leading to the production of both more potent androgens and estrogens. This compound (Δ¹-testololactone) emerged as one of the first clinically utilized aromatase inhibitors, primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2] Its mechanism of action, the irreversible inhibition of the aromatase enzyme, directly impacts the balance of androgens and estrogens, making the study of its relationship with androstenedione and testosterone crucial for understanding its therapeutic effects and potential side effects.

Biochemical Relationship and Steroidogenesis

Testosterone is synthesized from cholesterol through a series of enzymatic reactions primarily in the testes and, to a lesser extent, in the adrenal glands and ovaries.[3][4] A key intermediate in this pathway is androstenedione.[5][6]

The primary pathway for testosterone synthesis involves the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione, catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[4] Subsequently, androstenedione is converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD).[7][8]

Androstenedione and testosterone serve as the primary substrates for the enzyme aromatase (cytochrome P450 19A1), which catalyzes their conversion to the estrogens estrone (B1671321) and estradiol, respectively.[9][10] This conversion is a critical step in maintaining the androgen-to-estrogen ratio in various tissues.

Mechanism of Action of this compound

This compound is a non-selective, irreversible aromatase inhibitor.[1] It acts as a "suicide" inhibitor, meaning it is converted by the aromatase enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its permanent inactivation.[11] By inhibiting aromatase, this compound blocks the conversion of androstenedione to estrone and testosterone to estradiol.[1][10] This leads to a decrease in circulating estrogen levels, which is the basis for its therapeutic effect in hormone-dependent breast cancer.

Quantitative Effects of this compound on Androgen Levels

The impact of this compound on circulating levels of androstenedione and testosterone has been a subject of several clinical investigations, with some studies reporting conflicting results.

Studies Showing No Significant Change or an Increase in Androgens

Several studies, particularly in postmenopausal women with breast cancer, have reported that this compound effectively reduces estrogen levels without significantly altering serum androstenedione and testosterone concentrations.[1][12] However, other studies in different populations have shown an increase in these androgens. For instance, in men with idiopathic oligospermia, this compound therapy led to an increase in serum testosterone and androstenedione.[1] Similarly, in obese men with hypogonadotropic hypogonadism, administration of this compound resulted in a significant rise in mean serum testosterone.[13][14] In women with polycystic ovarian disease (PCOD), this compound administration led to a rise in peripheral androstenedione levels.[15]

The Confounding Factor of Assay Interference

A critical consideration when interpreting historical data on this compound's effect on androgen levels is the potential for assay interference. A study highlighted that this compound can cross-react with antibodies used in radioimmunoassays (RIAs) for testosterone and androstenedione, leading to falsely elevated measurements.[16][17][18] This suggests that some of the reported increases in androgen levels following this compound administration might be, at least in part, a laboratory artifact.

Modern analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer significantly higher specificity and are not prone to such interferences, making them the gold standard for steroid hormone quantification.[1][11]

Table 1: Summary of Quantitative Effects of this compound on Androgen and Estrogen Levels

| Population Studied | Dosage of this compound | Effect on Androstenedione | Effect on Testosterone | Effect on Estrone (E1) | Effect on Estradiol (E2) | Reference(s) |

| Postmenopausal women with metastatic breast cancer | 1 g/day | Unchanged | Unchanged | Decreased | Slightly Increased | [12] |

| Obese men with hypogonadotropic hypogonadism | 1 g/day for 6 weeks | Not reported | Increased (mean 290 to 403 ng/dL) | Decreased (non-significant) | Not reported | [13] |

| Men with idiopathic oligospermia | Not specified | Increased | Increased | Decreased | Decreased | [1] |

| Women with Polycystic Ovarian Disease (PCOD) | Not specified | Increased | Not reported | Decreased | Not reported | [15] |

| Normal men | 1 g/day for 10 days | Increased | Slightly Increased | Not reported | Decreased by ~25% | [19][20] |

Experimental Protocols

Accurate and reliable measurement of androstenedione and testosterone, as well as the assessment of aromatase inhibition, are fundamental for research in this area.